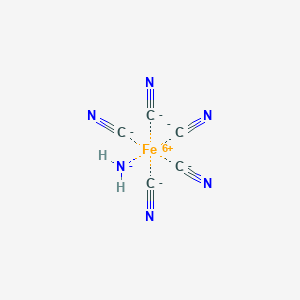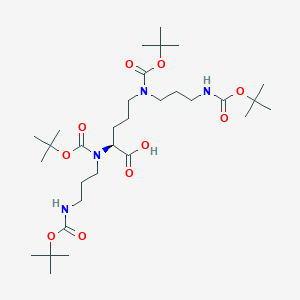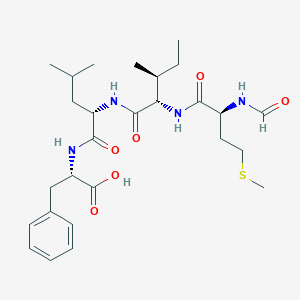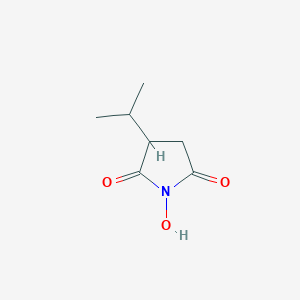![molecular formula C11H14O4 B044977 (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid CAS No. 226916-19-4](/img/structure/B44977.png)
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" often involves complex organic reactions. For instance, Farkas, Petz, and Kollár (2015) reported the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation, demonstrating a method to obtain high yields through careful selection of reaction conditions and catalysts (Farkas, Petz, & Kollár, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class, including "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid," often features spirocyclic frameworks. These structures are characterized by their rings being connected through a single atom, forming a rigid and complex three-dimensional shape. Tsai, Su, and Lin (2008) described the crystal structure of a closely related compound, highlighting the dioxaspiro[4.5]decane skeleton and providing insights into the stereochemistry and conformational preferences of these molecules (Tsai, Su, & Lin, 2008).
Chemical Reactions and Properties
The chemical reactions involving "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" and its analogs can be quite diverse, ranging from functional group transformations to complex ring-forming reactions. An example includes the work by Wang, Chen, He, and Guan (2021), who developed a visible-light-mediated, additive-free decarboxylative functionalization of acrylic acids, demonstrating a novel approach to modify compounds within this class (Wang, Chen, He, & Guan, 2021).
Physical Properties Analysis
The physical properties of "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid" and related compounds can vary significantly based on their molecular structure. These properties, such as melting point, boiling point, and solubility, are crucial for understanding the compound's behavior in different environments and applications. Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, providing data on their physicochemical properties and suggesting potential applications as biolubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of "(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid," are pivotal for its potential applications. Studies such as those by Joshi, Mandhane, Badadhe, and Gill (2011) have explored new methodologies for synthesizing derivatives of similar compounds, shedding light on their reactivity and providing new pathways for chemical modifications (Joshi, Mandhane, Badadhe, & Gill, 2011).
Propiedades
IUPAC Name |
(E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(13)4-3-9-2-1-5-11(8-9)14-6-7-15-11/h2-4H,1,5-8H2,(H,12,13)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDDYZZFODCDR-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=C1)C=CC(=O)O)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CC(=C1)/C=C/C(=O)O)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid | |
CAS RN |
226916-19-4 |
Source


|
| Record name | (2E)-3-{1,4-dioxaspiro[4.5]dec-7-en-7-yl}prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














